molecular formula C19H20N2O3 B2962121 2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid CAS No. 327106-95-6

2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid

Cat. No.: B2962121
CAS No.: 327106-95-6
M. Wt: 324.38
InChI Key: OZJFDNRCHHJCDG-UHFFFAOYSA-N
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Description

2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a benzyl group at the 4-position and a carbonyl linker to the ortho position of the aromatic acid. This compound is structurally characterized by its dual functional groups: the carboxylic acid moiety and the piperazinyl-benzyl pharmacophore. Piperazine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system modulation, depending on substituent patterns .

Properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJFDNRCHHJCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid typically involves the reaction of 4-benzylpiperazine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as pyridine, and the mixture is heated under reflux . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Positional Isomers

  • 4-(4-Benzyl-1-piperazinyl)benzoic acid (CAS RN: N/A): This compound differs in the substitution position of the piperazinyl-carbonyl group (para vs. ortho on the benzoic acid ring).
  • 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS RN: 215309-01-6):
    Replacing the benzyl group with a methyl group on the piperazine ring decreases molecular weight (220.26 g/mol vs. 350.39 g/mol for the target compound) and lipophilicity, which may alter pharmacokinetic profiles .

Substituent Variations

  • 2-[(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]benzoic acid :
    The trifluoromethyl sulfonyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to enzymatic degradation compared to the benzyl substituent .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP* Hydrogen Bond Geometry (Å)
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid C₁₉H₂₀N₂O₃ 324.38 Not reported ~3.2† O–H···N: ~2.6–2.7
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 187–190 ~1.8 Not reported
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Not reported ~1.5 O–H···O: 2.685
2-Methyl-5-nitro-...-benzoic acid C₁₉H₂₁N₃O₄ 355.39 Not reported ~2.5 O–H···O: 2.610

*Predicted using fragment-based methods.
†Estimated based on benzyl-piperazine analogues.

Key Observations:

  • The benzyl-piperazine group in the target compound increases molecular weight and lipophilicity (LogP ~3.2) compared to methyl-piperazine analogues (LogP ~1.8) .
  • Hydrogen bonding in crystal structures varies with substituents: nitro groups (e.g., 2-Methyl-5-nitro-...) form shorter O–H···O bonds (2.61 Å) than benzyl-piperazine derivatives (2.6–2.7 Å) .

Table 2: Crystallographic Data Comparison

Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bond Network
This compound Not reported Not reported Not reported O–H···N chains along c-axis
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Triclinic P1 556.1 1D chains via O–H···O
2-(2,2-Dicyano-1-methylethenyl)benzoic acid Orthorhombic P2₁2₁2 2159 ų* Non-centrosymmetric dimeric pairs

*Z = 8, R-factor = 5.2% .

Key Observations:

  • The triclinic system of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid allows dense packing via O–H···O bonds, whereas the target compound’s hydrogen-bonded chains (O–H···N) suggest looser packing .
  • Non-centrosymmetric dimers in dicyano derivatives highlight the impact of steric and electronic effects on crystal symmetry, a factor less pronounced in benzyl-piperazine analogues .

Biological Activity

2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid, with the chemical formula C19_{19}H20_{20}N2_2O3_3 and a molecular weight of 324.37 g/mol, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Overview of Biological Activities

The compound has shown promise in several biological assays, particularly in the context of cancer therapy and neuropharmacology. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes that play critical roles in cancer cell proliferation and survival. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
  • Receptor Modulation : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways. This is particularly relevant for conditions like anxiety and depression.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting it may induce apoptosis through mechanisms such as DNA damage or cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated varying degrees of cytotoxic activity against different cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF-723.31 ± 0.09
HepG272.22 ± 0.14
HCT-11653.29 ± 0.25

These results indicate that this compound has a significant inhibitory effect on cancer cell proliferation, particularly in breast and liver cancer models.

Case Studies

  • A study focusing on the compound's interaction with AChE reported an IC50_{50} value comparable to standard treatments like donepezil, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Another investigation into its anti-inflammatory properties showed that the compound could significantly reduce TNF-α levels in treated cells, indicating potential use in inflammatory conditions .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity
Benzylaminobenzoic acidStrong AChE inhibition
Picolinic acidModerate cytotoxicity
Other piperazine derivativesVariable effects on cancer cells

This comparison underscores the unique properties of this compound, particularly its dual role as both an enzyme inhibitor and a cytotoxic agent.

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